Cas no 37271-16-2 (Sennoside C)

Sennoside C is a bioactive anthraquinone glycoside primarily derived from plants of the Senna genus. It is recognized for its role as a stimulant laxative, acting on the colonic mucosa to enhance peristalsis and fluid secretion. Structurally, it consists of two glucose units linked to an anthracene derivative, contributing to its pharmacological activity. Sennoside C is often studied for its purity and stability in pharmaceutical formulations, particularly in constipation relief treatments. Its mechanism involves hydrolysis by intestinal bacteria to active metabolites, ensuring targeted action. The compound is valued for its standardized potency and compatibility with analytical methods, making it suitable for research and therapeutic applications.
Sennoside C structure
Sennoside C structure
商品名:Sennoside C
CAS番号:37271-16-2
MF:C42H40O19
メガワット:848.7556
CID:54686
PubChem ID:46173829

Sennoside C 化学的及び物理的性質

名前と識別子

    • Sennoside C
    • [9,9'-Bianthracene]-2-carboxylicacid, 5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-,(9R,9'R)-rel-
    • Sennosid C
    • Sennoside-C
    • CID 138454318
    • Q-100439
    • (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(.BETA.-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-
    • (9,9'-Bianthracene)-2-carboxylic acid, 5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (R*,R*)-
    • 26403-11-2
    • UNII-UQ166P8802
    • SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS) [DSC]
    • 37271-16-2
    • (9R)-4-hydroxy-9-[(9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
    • C16797
    • Q27149784
    • UQ166P8802
    • AKOS025287037
    • CHEBI:80734
    • AC-6077
    • AKOS025402189
    • CS-0018292
    • MS-31570
    • [9,9'-Bianthracene]-2-carboxylic acid,5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-, (9R,9'R)-rel-
    • Sennoside-D
    • 4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
    • AC-6078
    • HY-N1972
    • (9R)-4-hydroxy-9-((9R)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracen-9-yl)-10-oxo-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-9H-anthracene-2-carboxylic acid
    • rel-(9R,9'R)-5,5'-Bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo[9,9'-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5'-bis(ss-D-Glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-2'-(hydroxymethyl)-10,10'-dioxo-[9,9'-bianthracene]-2-carboxylic Acid
    • (9,9'-BIANTHRACENE)-2-CARBOXYLIC ACID, 5,5'-BIS(BETA-D-GLUCOPYRANOSYLOXY)-9,9',10,10'-TETRAHYDRO-4,4'-DIHYDROXY-2'-(HYDROXYMETHYL)-10,10'-DIOXO-, (9R,9'R)-REL-
    • DA-57798
    • SENNOSIDE C (CONSTITUENT OF SENNA LEAF AND PODS)
    • MDL: MFCD10566624
    • インチ: 1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27-,32-,33-,36+,37+,38-,39-,41?,42-/m1/s1
    • InChIKey: ZFWOUNNKSHIAFK-HYEMBXARSA-N
    • ほほえんだ: O(C1=C([H])C([H])=C([H])C2=C1C(C1C(=C([H])C(C([H])([H])O[H])=C([H])C=1C2([H])[C@@]1([H])C2C([H])=C(C(=O)O[H])C([H])=C(C=2C(C2C(=C([H])C([H])=C([H])C1=2)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O)O[H])O[H])=O)C1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 848.216379g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.8
  • 水素結合ドナー数: 12
  • 水素結合受容体数: 19
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 848.216379g/mol
  • 単一同位体質量: 848.216379g/mol
  • 水素結合トポロジー分子極性表面積: 331Ų
  • 重原子数: 61
  • 複雑さ: 1580
  • 同位体原子数: 0
  • 原子立体中心数の決定: 12
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 848.8

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.71
  • ゆうかいてん: No data available
  • ふってん: 1130.3±65.0℃ at 760 mmHg
  • フラッシュポイント: 華氏温度:651.2°f< br / >摂氏度:344°C< br / >
  • 屈折率: 1.757
  • PSA: 330.89000
  • LogP: -1.30150

Sennoside C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0967-10 mg
Sennoside C
37271-16-2
10mg
¥11520.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S38721-10mg
Sennoside C
37271-16-2
10mg
¥4498.0 2021-09-07
Biosynth
MS74107-25 mg
Sennoside C
37271-16-2
25mg
$1,674.75 2023-01-03
ChemScence
CS-0018292-1mg
Sennoside C
37271-16-2 98.46%
1mg
$286.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S38720-20mg
Sennoside C
37271-16-2
20mg
¥8038.0 2021-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0967-100 mg
Sennoside C
37271-16-2
100MG
¥44970.00 2022-04-26
TRC
S258815-25mg
Sennoside C
37271-16-2
25mg
$2612.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S38720-100mg
Sennoside C
37271-16-2
100mg
¥26618.0 2021-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20382-1mg
Sennoside C
37271-16-2 ,HPLC≥98%
1mg
¥1000.00 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2S0967-50 mg
Sennoside C
37271-16-2
50mg
¥29980.00 2022-04-26

Sennoside C サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:37271-16-2)Sennoside C
注文番号:sfd4323
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally

Sennoside C 関連文献

Sennoside Cに関する追加情報

Exploring Sennoside C (CAS No. 37271-16-2): Properties, Applications, and Market Insights

Sennoside C (CAS No. 37271-16-2) is a naturally occurring anthraquinone glycoside primarily derived from plants of the Senna genus. This bioactive compound has garnered significant attention in the pharmaceutical and nutraceutical industries due to its unique chemical structure and therapeutic potential. As a key component in traditional herbal remedies, Sennoside C continues to be a subject of modern scientific research, particularly in the context of digestive health and natural product development.

The molecular structure of Sennoside C features two anthraquinone moieties linked to a disaccharide unit, which contributes to its distinctive physicochemical properties. With a molecular formula of C42H38O20, this compound exhibits moderate solubility in water and polar organic solvents, making it suitable for various formulation applications. Researchers have identified Sennoside C as one of the principal active constituents responsible for the pharmacological effects of Senna leaf extracts, particularly in supporting gastrointestinal motility.

In recent years, the demand for natural laxative compounds like Sennoside C has increased significantly, driven by growing consumer preference for plant-based therapeutics. The global market for digestive health supplements containing Sennoside C and related compounds is projected to expand at a compound annual growth rate of 6.8% through 2030, according to industry reports. This growth reflects both the compound's established efficacy and the rising awareness of gut microbiome health among consumers.

Pharmaceutical applications of Sennoside C primarily focus on its role as a stimulant laxative. The compound works by interacting with colonic bacteria to produce active metabolites that stimulate peristalsis. Unlike synthetic alternatives, Sennoside C offers the advantage of being derived from natural sources, making it a preferred choice for gentle constipation relief formulations. Current research is exploring optimized extraction methods to enhance the yield and purity of Sennoside C from Senna plants, addressing one of the key challenges in commercial production.

Beyond its traditional uses, emerging studies suggest potential applications of Sennoside C in metabolic health and inflammation modulation. Preliminary investigations indicate that the compound may influence gut-brain axis communication, opening new avenues for research in neurological conditions associated with gastrointestinal dysfunction. However, these potential applications require further clinical validation before commercial development.

The quality control of Sennoside C-containing products remains a critical consideration for manufacturers. Analytical techniques such as HPLC and LC-MS are commonly employed to standardize Senna-based preparations, ensuring consistent potency and safety. Regulatory agencies worldwide have established specific guidelines for Sennoside C content in herbal medicines, reflecting its importance as a marker compound for quality assessment.

Sustainability concerns in the supply chain of Sennoside C have prompted research into alternative production methods. Biotechnological approaches, including plant cell culture and microbial biosynthesis, are being investigated as potential solutions to reduce reliance on wild-harvested Senna plants. These innovations aim to address both environmental conservation and the growing demand for standardized botanical extracts in the global market.

Consumer education about proper usage of Sennoside C-containing products represents another important aspect of market development. While generally recognized as safe when used appropriately, healthcare professionals emphasize the importance of following recommended dosages to avoid potential side effects. Digital health platforms are increasingly incorporating information about natural digestive aids like Sennoside C into their educational resources, reflecting the compound's relevance in contemporary self-care practices.

From a research perspective, the mechanism of action of Sennoside C continues to be elucidated through advanced pharmacological studies. Recent findings suggest that the compound's effects may involve modulation of chloride channels in intestinal epithelial cells, providing a more detailed understanding of its prokinetic activity. Such mechanistic insights are valuable for developing next-generation formulations with improved efficacy and tolerability profiles.

The competitive landscape for Sennoside C suppliers features both established botanical extract companies and emerging biotechnology firms. Product differentiation strategies often focus on standardization levels, extraction methodologies, and sustainability certifications. As analytical technologies advance, the ability to provide Sennoside C with precise characterization and documented purity profiles has become a key competitive advantage in the marketplace.

Looking ahead, the future of Sennoside C research and applications appears promising. Ongoing clinical trials are evaluating novel combinations with prebiotics and other gut-friendly compounds to enhance therapeutic outcomes. Additionally, the integration of Sennoside C into personalized nutrition approaches represents an exciting frontier, potentially enabling customized solutions for digestive health based on individual microbiome profiles.

For researchers and industry professionals seeking detailed information about Sennoside C (CAS No. 37271-16-2), comprehensive analytical data including NMR spectra, chromatographic profiles, and stability studies are increasingly available through specialized databases and research publications. This accessibility of technical information supports continued innovation in product development and quality assurance practices related to this important phytochemical.

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